molecular formula C23H22N4O B4048487 N-(1H-indol-4-ylmethyl)-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide

N-(1H-indol-4-ylmethyl)-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide

Cat. No.: B4048487
M. Wt: 370.4 g/mol
InChI Key: YZEUCPNQETUROH-UHFFFAOYSA-N
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Description

N-(1H-indol-4-ylmethyl)-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide is a useful research compound. Its molecular formula is C23H22N4O and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.17936134 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescent Properties and Nano-Aggregation

Studies have demonstrated the unique luminescent properties of pyridyl substituted benzamides, which exhibit aggregation-enhanced emission (AEE) in aqueous-DMF solutions. These compounds, including variations of the core structure of interest, show potential in material science for developing novel luminescent materials. Their AEE behavior, which is influenced by the solvent's polarity, alongside their mechanochromic properties, indicates their utility in creating responsive materials for sensors and imaging applications (Srivastava et al., 2017).

Anticancer Activity

Research into benzamide derivatives, including compounds structurally similar to N-(1H-indol-4-ylmethyl)-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide, has shown significant promise in oncology. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is highlighted for its selective inhibition of histone deacetylase (HDAC), critical in blocking cancer cell proliferation and inducing apoptosis. This compound's selective inhibition of HDACs 1-3 and 11 at submicromolar concentrations underscores the therapeutic potential of benzamide derivatives in treating cancer (Zhou et al., 2008).

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Substituted benzamides have been identified as potent inhibitors of VEGFR-2 kinase activity, essential in angiogenesis and cancer progression. Studies show that these compounds exhibit significant antitumor activity in vivo, supporting their potential as cancer therapeutics. The specificity and efficacy of these inhibitors highlight the importance of benzamide derivatives in developing new cancer treatments (Borzilleri et al., 2006).

Chemical Synthesis and Material Science Applications

Research into the synthesis and applications of benzamide derivatives and related compounds continues to provide insights into their potential in material science. For example, the study of N-(pyridin-2-ylmethyl)benzamide derivatives reveals their structural properties and potential applications in developing new materials with unique physical characteristics (Artheswari et al., 2019). Furthermore, the exploration of palladacycles derived from benzamide-based ligands showcases their utility as catalysts in chemical synthesis, opening new avenues for efficient and selective chemical reactions (Singh et al., 2017).

Properties

IUPAC Name

N-(1H-indol-4-ylmethyl)-2-methyl-3-(pyridin-3-ylmethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c1-16-19(7-3-8-21(16)26-14-17-5-4-11-24-13-17)23(28)27-15-18-6-2-9-22-20(18)10-12-25-22/h2-13,25-26H,14-15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEUCPNQETUROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NCC2=CN=CC=C2)C(=O)NCC3=C4C=CNC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.